molecular formula C33H49N B1205727 1'H-5alpha-Cholest-2-eno(3,2-b)indole CAS No. 4356-25-6

1'H-5alpha-Cholest-2-eno(3,2-b)indole

Cat. No. B1205727
CAS RN: 4356-25-6
M. Wt: 459.7 g/mol
InChI Key: UJPMSSIEJPGKGY-YHPMGPRQSA-N
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Description

1'H-5alpha-Cholest-2-eno[3,2-b]indole is a steroid. It derives from a hydride of a pregnane.

Scientific Research Applications

Synthesis and Characterization

1'H-5alpha-Cholest-2-eno(3,2-b)indole has been synthesized as a model compound for intended CD investigations. Various derivatives, such as the N-methyl, N-acetyl, and N-formyl compounds, along with their respective methoxy derivatives, have been synthesized through the application of the Fischer indole synthesis method (Samu et al., 1993).

Biochemical Studies and Derivatives

The Fischer-indole cyclization of phenylhydrazones and N-methylphenylhydrazones of some cholest-2-eno[3,2-b]indole derivatives have been explored, indicating its role in further chemical synthesis and potential biochemical applications (Harvey & Reid, 1972).

Inhibition of Sterol Biosynthesis

Compounds derived from 1'H-5alpha-Cholest-2-eno(3,2-b)indole have been studied for their effects on sterol synthesis in cells, showcasing their potential impact in biochemistry and cellular biology. They were found to be potent inhibitors of sterol synthesis, indicating their significance in studies related to cellular metabolism and potentially in pharmacological contexts (Schroepfer et al., 1977).

Pharmacological Potential

While the explicit pharmacological applications of 1'H-5alpha-Cholest-2-eno(3,2-b)indole are not detailed in the papers, the structural similarity to other indole compounds, which are crucial in pharmaceutical chemistry, hints at possible medicinal applications. For instance, the Fischer indole synthesis, associated with the preparation of 1'H-5alpha-Cholest-2-eno(3,2-b)indole, is a well-known method in the synthesis of pharmacologically active compounds (Taber & Tirunahari, 2011).

properties

CAS RN

4356-25-6

Product Name

1'H-5alpha-Cholest-2-eno(3,2-b)indole

Molecular Formula

C33H49N

Molecular Weight

459.7 g/mol

IUPAC Name

(1S,2S,5R,6R,9S,10R,13S)-1,5-dimethyl-6-[(2R)-6-methylheptan-2-yl]-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraene

InChI

InChI=1S/C33H49N/c1-21(2)9-8-10-22(3)27-15-16-28-25-14-13-23-19-31-26(24-11-6-7-12-30(24)34-31)20-33(23,5)29(25)17-18-32(27,28)4/h6-7,11-12,21-23,25,27-29,34H,8-10,13-20H2,1-5H3/t22-,23+,25+,27-,28+,29+,32-,33+/m1/s1

InChI Key

UJPMSSIEJPGKGY-YHPMGPRQSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NC6=CC=CC=C56)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C)C

Other CAS RN

4356-25-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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